molecular formula C12H26OSi2 B14348878 2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal CAS No. 90313-65-8

2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal

Cat. No.: B14348878
CAS No.: 90313-65-8
M. Wt: 242.50 g/mol
InChI Key: ZUBYCVJDAHMGCD-UHFFFAOYSA-N
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Description

2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal is an organosilicon compound characterized by the presence of both triethylsilyl and trimethylsilyl groups attached to a prop-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal typically involves the reaction of prop-2-enal with triethylsilyl and trimethylsilyl reagents under controlled conditions. One common method involves the use of a Diels-Alder reaction, where prop-2-enal reacts with silylated dienophiles to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silylated aldehydes or acids.

    Reduction: Reduction reactions can convert the compound into silylated alcohols.

    Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include silylated aldehydes, acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal involves its interaction with molecular targets through its silyl groups. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)prop-2-enal
  • 3-(Trimethylsilyl)prop-2-enal
  • 2-(Triethylsilyl)prop-2-enal

Uniqueness

2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This dual silylation can enhance its stability and versatility in various applications.

Properties

CAS No.

90313-65-8

Molecular Formula

C12H26OSi2

Molecular Weight

242.50 g/mol

IUPAC Name

2-triethylsilyl-3-trimethylsilylprop-2-enal

InChI

InChI=1S/C12H26OSi2/c1-7-15(8-2,9-3)12(10-13)11-14(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

ZUBYCVJDAHMGCD-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(=C[Si](C)(C)C)C=O

Origin of Product

United States

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